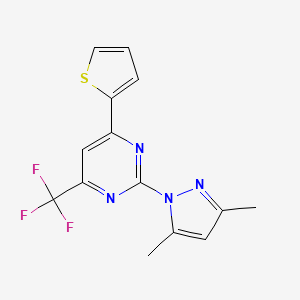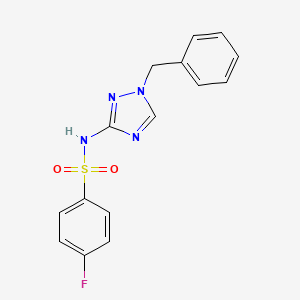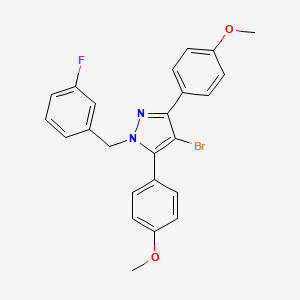
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and a trifluoromethyl group attached to a pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the Pyrimidine Core: The final step involves the construction of the pyrimidine core through a condensation reaction with suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability.
Materials Science: The compound’s electronic properties are influenced by the conjugation between the pyrazole, thiophene, and pyrimidine rings, affecting its performance in electronic devices.
相似化合物的比较
Similar Compounds
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-METHYLPYRIMIDINE: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-CHLOROPYRIMIDINE: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.
属性
分子式 |
C14H11F3N4S |
|---|---|
分子量 |
324.33 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpyrazol-1-yl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H11F3N4S/c1-8-6-9(2)21(20-8)13-18-10(11-4-3-5-22-11)7-12(19-13)14(15,16)17/h3-7H,1-2H3 |
InChI 键 |
LCVDLTHJJWCPCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926993.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926998.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927013.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)

![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B14927044.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927049.png)
methanone](/img/structure/B14927050.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927052.png)

![methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14927075.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927079.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14927080.png)

